Linker Length Differentiation: PEG5 Occupies a Central Optimal Range for PROTAC Ternary Complex Formation
Systematic analysis of published PROTAC linker SAR studies normalized to reflect the relationship between linear linker atom count and observed degradation potency (DC50) reveals that linkers in the 12-18 atom range (PEG5 spans approximately 17 atoms including terminal functional groups) frequently occupy an optimal window for productive ternary complex formation [1]. Shorter linkers (PEG2-PEG3, ~9-12 atoms) often fail to span the required distance between E3 ligase and target protein binding sites, while longer linkers (PEG8-PEG15, >20 atoms) can introduce excessive conformational entropy that reduces the effective molarity of the ternary complex [1]. This class-level inference, while not specific to Boc-NH-PEG5-azide alone, provides a quantifiable rationale for prioritizing the PEG5 scaffold as a starting point for linker optimization campaigns.
| Evidence Dimension | Linker atom count range associated with optimal PROTAC degradation potency (DC50) |
|---|---|
| Target Compound Data | PEG5 linker: ~17 atoms (including terminal functional groups, measured along backbone) |
| Comparator Or Baseline | PEG2-PEG3 (~9-12 atoms) vs. PEG8-PEG15 (>20 atoms) |
| Quantified Difference | PEG5 resides within the 12-18 atom window empirically associated with productive ternary complex geometry; deviation by ±4-6 atoms can reduce DC50 by >10-fold in certain target-ligase pairs |
| Conditions | Curated linker SAR dataset across multiple PROTAC systems, normalized to linear atom count vs. degradation potency (J. Med. Chem. 2021, 64, 8042–8052) |
Why This Matters
Procurement of PEG5 over shorter or longer analogs reduces the likelihood of non-productive linker geometries that manifest as degraded-to-inactive PROTAC candidates, thereby accelerating SAR convergence.
- [1] Bemis, T.A.; La Clair, J.J.; Burkart, M.D. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J. Med. Chem. 2021, 64(12), 8042–8052. View Source
